molecular formula C26H27FN2O5S2 B2455180 (3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894655-38-0

(3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2455180
CAS No.: 894655-38-0
M. Wt: 530.63
InChI Key: MNWHULIRPQAYLK-JLPGSUDCSA-N
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Description

(3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C26H27FN2O5S2 and its molecular weight is 530.63. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-3-[[2-(3,4-diethoxyphenyl)ethylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O5S2/c1-3-33-22-9-8-18(15-23(22)34-4-2)10-12-28-16-24-25(30)26-21(11-13-35-26)29(36(24,31)32)17-19-6-5-7-20(27)14-19/h5-9,11,13-16,28H,3-4,10,12,17H2,1-2H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHULIRPQAYLK-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)CCN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule with significant potential in medicinal chemistry. Its unique thieno-thiazine structure and specific substitutions suggest various biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C26H27FN2O5S2
  • Molecular Weight : 530.63 g/mol
  • IUPAC Name : (3Z)-3-[[2-(3,4-diethoxyphenyl)ethylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The thieno-thiazine moiety is known for its ability to modulate several biochemical pathways involved in cell proliferation and apoptosis. Specifically, compounds with similar structures have shown potential in inhibiting key enzymes and receptors associated with cancer cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-thiazine derivatives:

  • Cytotoxicity Studies : In vitro cytotoxicity assays against multiple cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant antiproliferative effects. For instance, derivatives with similar structural features exhibited IC50 values ranging from 10 to 30 μM .
  • Molecular Docking Studies : Computational analyses suggest that this compound can effectively bind to targets such as EGFR and PI3K, which are critical in cancer signaling pathways. These interactions may lead to the inhibition of tumor growth and metastasis .

Case Studies

Several research articles have investigated the biological activity of related compounds:

  • Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar thieno-thiazine structures exhibited significant cytotoxicity .
  • Fluorinated Benzothiazoles : Research has shown that fluorinated derivatives can enhance metabolic activation leading to increased antiproliferative effects in sensitive cancer cells. This suggests that the incorporation of fluorine may improve the efficacy of thieno-thiazine derivatives .

Data Table

Activity Cell Line IC50 (μM) Reference
AntiproliferativeMCF-719.4 ± 0.22
Molecular DockingEGFRBinding Affinity Calculated
CytotoxicityHCT-11614.5 ± 0.30

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure for developing new drugs targeting various diseases. The thieno[3,2-c][1,2]thiazine core is known for its biological activity, particularly in anticancer and antimicrobial research.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-c][1,2]thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Compounds similar to the target compound were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Findings : These studies revealed IC50 values indicating potent anticancer activity, suggesting that modifications to the thiazine structure can enhance efficacy against specific cancer types .

Antimicrobial Properties

The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research into related compounds has demonstrated activity against:

  • Bacterial Strains : Escherichia coli and Staphylococcus aureus.
  • Fungal Strains : Candida albicans.

Studies have shown that structural variations can significantly impact antimicrobial potency .

Neuropharmacological Applications

Given the presence of the fluorophenyl group in its structure, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for:

  • Antidepressant Effects : Some derivatives have shown promise in animal models for reducing symptoms of depression and anxiety.
  • Cognitive Enhancers : Research indicates that modifications to the thieno-thiazine core could lead to compounds with nootropic effects .

Case Study 1: Anticancer Activity

A study published in the Turkish Journal of Chemistry evaluated a series of thieno[3,2-c][1,2]thiazine derivatives for their anticancer properties. The results indicated that specific modifications to the substituents significantly enhanced cytotoxicity against multiple cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted on similar thiazine derivatives reported their effectiveness against various microbial strains. The study highlighted the importance of side-chain variations in enhancing antimicrobial activity .

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